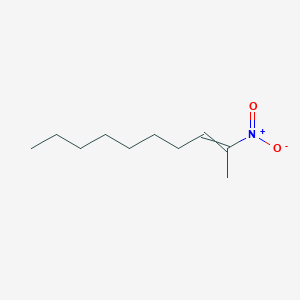

2-Nitrodec-2-ene

Description

2-Nitrodec-2-ene (C₁₀H₁₇NO₂) is a nitroalkene characterized by a ten-carbon unsaturated hydrocarbon chain with a nitro (-NO₂) group at the second position, conjugated to a double bond. This structural arrangement imparts unique electronic properties, making it a reactive intermediate in organic synthesis. The conjugation between the nitro group and the double bond enhances resonance stabilization, influencing its reactivity and stability compared to non-conjugated analogs.

Synthesis typically involves nitration of dec-2-ene using nitric acid or mixed acid systems under controlled conditions, followed by purification via fractional distillation . Its applications span pharmaceuticals, agrochemicals, and polymer chemistry, where it serves as a precursor for Michael additions, Diels-Alder reactions, and other electrophilic transformations.

Properties

CAS No. |

114650-32-7 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

2-nitrodec-2-ene |

InChI |

InChI=1S/C10H19NO2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h9H,3-8H2,1-2H3 |

InChI Key |

OPHVZYZBRHKIRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=C(C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitrodec-2-ene can be synthesized through several methods:

Nitration of Alkenes: One common method involves the nitration of dec-2-ene using nitric acid in the presence of a catalyst. This reaction typically requires elevated temperatures and controlled conditions to ensure selective nitration at the desired position.

Displacement Reactions: Another approach is the displacement of a halogenated decene with a nitrite ion.

Oxidation of Amines: The oxidation of primary amines, such as dec-2-en-1-amine, using oxidizing agents like potassium permanganate or hydrogen peroxide can also produce 2-nitrodec-2-ene.

Industrial Production Methods

Industrial production of 2-nitrodec-2-ene often involves large-scale nitration processes. These processes are optimized for high yield and purity, typically using continuous flow reactors to maintain precise control over reaction conditions. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Nitrodec-2-ene undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form nitro alcohols or nitro ketones, depending on the oxidizing agent and conditions used.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Oxidation: Potassium permanganate, hydrogen peroxide.

Substitution: Sodium nitrite, halogenating agents.

Major Products

Reduction: 2-Aminodec-2-ene.

Oxidation: 2-Nitrodec-2-en-1-ol, 2-Nitrodec-2-one.

Substitution: Various substituted nitroalkenes.

Scientific Research Applications

2-Nitrodec-2-ene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Biological Studies: Researchers use 2-nitrodec-2-ene to study the effects of nitroalkenes on biological systems, including their potential as antimicrobial and anticancer agents.

Industrial Applications: It is employed in the production of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitrodec-2-ene involves its reactivity due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the nitro group can be reduced, oxidized, or substituted. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-Nitrodec-2-ene’s properties, comparisons are drawn with structurally related nitroalkenes: 1-Nitrodec-1-ene , 3-Nitrodec-3-ene , and 2-Nitrooct-2-ene . Key parameters include reactivity, stability, physical properties, and synthetic utility.

Reactivity and Stability

The position of the nitro group relative to the double bond critically affects reactivity:

- 2-Nitrodec-2-ene : Conjugation stabilizes the nitro group, reducing electrophilicity at the β-carbon but enhancing thermal stability. Reacts selectively with soft nucleophiles (e.g., thiols) in Michael additions.

- 1-Nitrodec-1-ene: Non-conjugated nitro group increases electrophilicity, making it more reactive toward hard nucleophiles (e.g., amines). However, it is prone to decomposition under heat due to lack of resonance stabilization.

- 3-Nitrodec-3-ene : Partial conjugation results in intermediate reactivity. Demonstrates moderate stability but lower synthetic utility due to steric hindrance.

- 2-Nitrooct-2-ene : Shorter carbon chain reduces van der Waals interactions, lowering boiling point but increasing solubility in polar solvents.

Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility (in H₂O, g/L) |

|---|---|---|---|---|---|

| 2-Nitrodec-2-ene | C₁₀H₁₇NO₂ | 199.25 | 245–250 | -12 | 0.8 |

| 1-Nitrodec-1-ene | C₁₀H₁₇NO₂ | 199.25 | 230–235 | -5 | 1.2 |

| 3-Nitrodec-3-ene | C₁₀H₁₇NO₂ | 199.25 | 238–243 | -8 | 0.9 |

| 2-Nitrooct-2-ene | C₈H₁₃NO₂ | 171.20 | 215–220 | -15 | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.